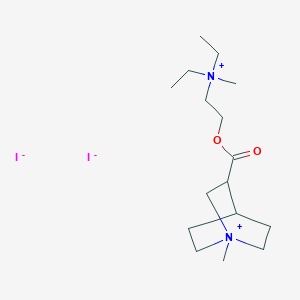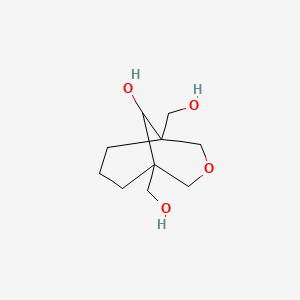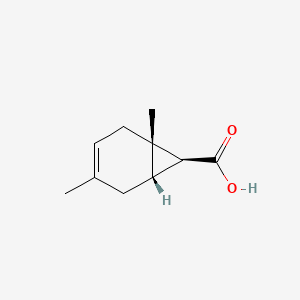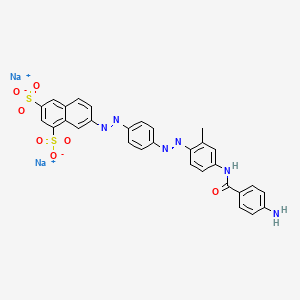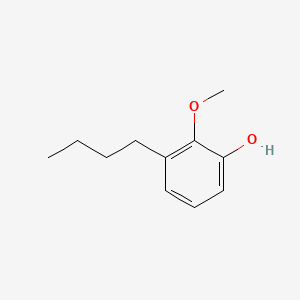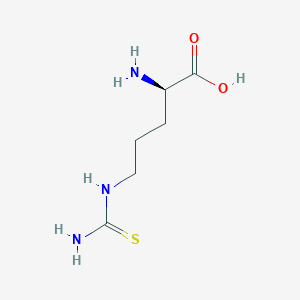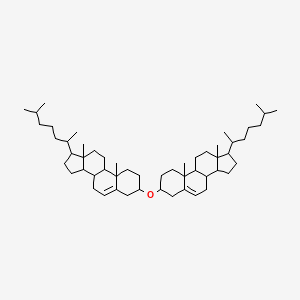
L-Mannonic-1,5-lactam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Mannonic-1,5-lactam is a cyclic amide derived from L-mannonic acid. It is a member of the lactam family, which are cyclic amides known for their diverse biological activities and applications in medicinal chemistry. Lactams are significant due to their presence in various natural products and their role as building blocks for the synthesis of novel compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Mannonic-1,5-lactam can be synthesized through the cyclization of L-mannonic acid under acidic or basic conditions. The reaction typically involves heating L-mannonic acid in the presence of a dehydrating agent, such as acetic anhydride, to promote the formation of the lactam ring.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to enhance the efficiency and selectivity of the cyclization process. Enzymatic methods using specific lactamases can also be employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: L-Mannonic-1,5-lactam undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactam ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted lactams, lactones, and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
L-Mannonic-1,5-lactam has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: It is used in the study of enzyme mechanisms and as a substrate for lactamase enzymes.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals, as well as in the development of biodegradable polymers.
Wirkmechanismus
The mechanism of action of L-Mannonic-1,5-lactam involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor or substrate for lactamase enzymes, disrupting their normal function. The lactam ring’s reactivity allows it to form covalent bonds with active site residues, leading to enzyme inhibition or modification.
Vergleich Mit ähnlichen Verbindungen
L-Mannonic-1,5-lactam can be compared with other lactams, such as β-lactams and γ-lactams. While β-lactams are well-known for their antibiotic properties, this compound is unique due to its specific structural features and reactivity. Similar compounds include:
β-Lactams: Known for their use in antibiotics like penicillin.
γ-Lactams: Used in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
156857-10-2 |
|---|---|
Molekularformel |
C6H11NO5 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
(3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one |
InChI |
InChI=1S/C6H11NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4+,5+/m0/s1 |
InChI-Schlüssel |
AJJXPYDGVXIEHE-QMKXCQHVSA-N |
Isomerische SMILES |
C([C@H]1[C@@H]([C@H]([C@H](C(=O)N1)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(=O)N1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



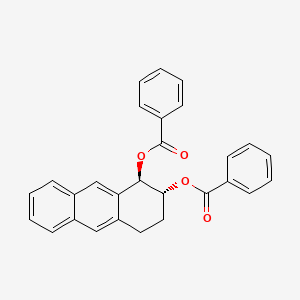
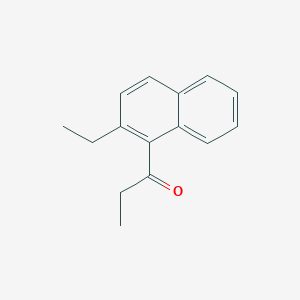

![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)

